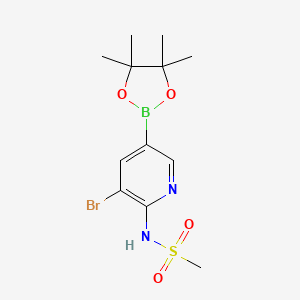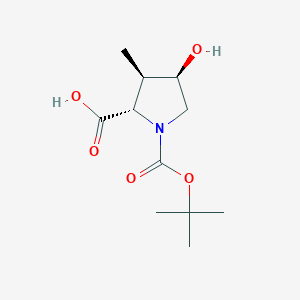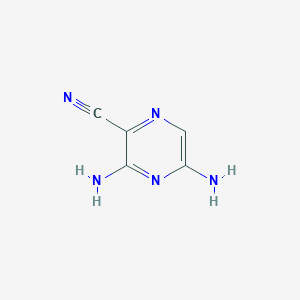
3,5-Diaminopyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diaminopyrazine-2-carbonitrile is a nitrogen-containing heterocyclic compound. It is part of the pyrazine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of two amino groups at positions 3 and 5, and a nitrile group at position 2 on the pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diaminopyrazine-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the reaction of 2,3-diaminopyrazine with cyanogen bromide. The reaction is carried out in an organic solvent such as acetonitrile, and the product is isolated through crystallization.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3,5-Diaminopyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of pyrazine oxides.
Reduction: Conversion to 3,5-diaminopyrazine-2-amine.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
3,5-Diaminopyrazine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3,5-diaminopyrazine-2-carbonitrile involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, influencing their function. The nitrile group can participate in electrophilic reactions, modifying the activity of enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
2,6-Diamino-3,5-dinitropyrazine-1-oxide: Known for its use in energetic materials.
3,4-Diaminopyridine: Used in the treatment of rare muscle diseases.
Pyrazinecarbonitrile: An intermediate in the production of pharmaceuticals.
Uniqueness
3,5-Diaminopyrazine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual amino and nitrile functionalities make it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C5H5N5 |
|---|---|
Molecular Weight |
135.13 g/mol |
IUPAC Name |
3,5-diaminopyrazine-2-carbonitrile |
InChI |
InChI=1S/C5H5N5/c6-1-3-5(8)10-4(7)2-9-3/h2H,(H4,7,8,10) |
InChI Key |
SEOQUFWBUGVPPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)C#N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


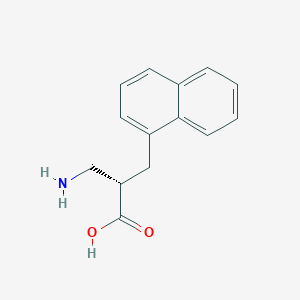
![6-Thia-2-azaspiro[3.4]octane](/img/structure/B12961362.png)
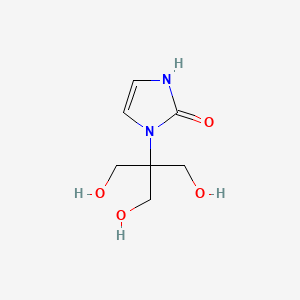


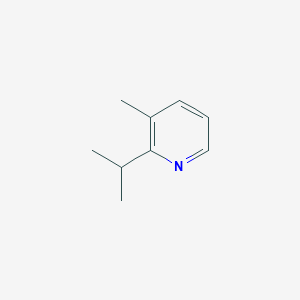


![4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B12961405.png)
![(R)-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B12961413.png)
![methyl 2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12961423.png)
